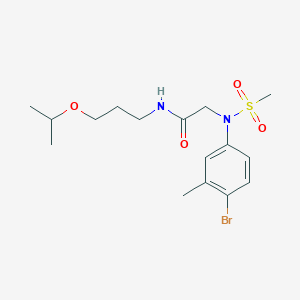![molecular formula C16H10Br4N2O4 B5236171 2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)
2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid, commonly known as TBBPA, is a widely used flame retardant in various industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. TBBPA has been extensively studied due to its potential environmental and health impacts.
Mécanisme D'action
The mechanism of action of TBBPA is not fully understood, but it is believed to act as an antagonist of the thyroid hormone receptor. TBBPA has a similar structure to thyroid hormones, and it can bind to the receptor and interfere with its normal function. This can lead to disruption of thyroid hormone signaling pathways, which can affect various physiological processes such as growth, development, and metabolism.
Biochemical and Physiological Effects:
TBBPA has been shown to have various biochemical and physiological effects in different organisms. In vitro studies have shown that TBBPA can induce oxidative stress, DNA damage, and apoptosis in various cell types. In vivo studies have shown that TBBPA can affect thyroid hormone levels, reproductive function, and neurobehavioral development in different animal species. TBBPA has also been shown to accumulate in various tissues such as liver, kidney, and adipose tissue, which can lead to potential long-term effects.
Avantages Et Limitations Des Expériences En Laboratoire
TBBPA is a widely used flame retardant that is readily available for laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. However, TBBPA has limitations for laboratory experiments due to its potential environmental and health impacts. TBBPA is classified as a hazardous substance, and it requires careful handling and disposal. Researchers should take appropriate precautions to minimize exposure to TBBPA and follow relevant safety regulations.
Orientations Futures
There are several future directions for research on TBBPA. One area of research is to investigate the potential environmental impacts of TBBPA and its persistence in different environmental matrices. Another area of research is to understand the mechanisms of TBBPA toxicity and its effects on different physiological processes. Further studies are needed to evaluate the potential risks of TBBPA exposure to human health and the environment. In addition, there is a need for the development of alternative flame retardants that are less hazardous and more environmentally friendly.
Conclusion:
In conclusion, TBBPA is a widely used flame retardant that has potential environmental and health impacts. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to understand the potential risks of TBBPA exposure and to develop safer alternatives.
Méthodes De Synthèse
TBBPA is synthesized by reacting 3,4,5,6-tetrabromophthalic anhydride with 4-aminophenylacetamide in the presence of a catalyst. The reaction takes place in a solvent such as acetic acid or acetonitrile, and the product is purified by recrystallization. The synthesis of TBBPA is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Applications De Recherche Scientifique
TBBPA has been extensively studied for its flame retardant properties in various industries such as electronics, textiles, and construction materials. However, recent research has focused on its potential environmental and health impacts. TBBPA has been detected in various environmental matrices such as air, water, soil, and sediments. It has also been found in biota such as fish, birds, and mammals. TBBPA has been shown to have endocrine-disrupting effects, neurotoxicity, and genotoxicity in various in vitro and in vivo studies.
Propriétés
IUPAC Name |
2-[(4-acetamidophenyl)carbamoyl]-3,4,5,6-tetrabromobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br4N2O4/c1-6(23)21-7-2-4-8(5-3-7)22-15(24)9-10(16(25)26)12(18)14(20)13(19)11(9)17/h2-5H,1H3,(H,21,23)(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACYDISZENCJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)

![1,3-dimethyl-5-{1-[(4-nitrophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236107.png)



![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)

![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5236156.png)
